molecular formula C8H9ClN4O2 B3052953 8-(chloromethyl)-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 4921-56-6

8-(chloromethyl)-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B3052953
CAS No.: 4921-56-6
M. Wt: 228.63 g/mol
InChI Key: GCLQLVWIIZDYGO-UHFFFAOYSA-N
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Description

8-(chloromethyl)-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a chemical compound that belongs to the class of purine derivatives. Purine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This particular compound features a chloromethyl group attached to the purine ring, which can significantly influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(chloromethyl)-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves the chloromethylation of a suitable purine precursor. One common method involves the reaction of the purine derivative with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide. The reaction is carried out in a solvent like dichloromethane at low temperatures to ensure high yields and minimize side reactions .

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure cost-effectiveness and scalability. This often involves the use of continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method enhances the efficiency and safety of the process, especially when dealing with hazardous reagents like chloromethyl methyl ether.

Chemical Reactions Analysis

Types of Reactions

8-(chloromethyl)-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alcohols.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the chloromethyl group or to reduce other functional groups present in the molecule.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminomethyl derivative, while oxidation might produce a carboxylated purine derivative.

Scientific Research Applications

8-(chloromethyl)-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex purine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where purine metabolism is involved.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 8-(chloromethyl)-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins, nucleic acids, and other cellular components. This can result in the inhibition of key enzymes or the disruption of cellular processes, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

    8-methyl-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione: Lacks the chloromethyl group, resulting in different reactivity and biological properties.

    8-(bromomethyl)-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione: Similar structure but with a bromomethyl group, which can lead to different chemical reactivity and biological effects.

    8-(hydroxymethyl)-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione: Contains a hydroxymethyl group, which can significantly alter its solubility and reactivity.

Uniqueness

The presence of the chloromethyl group in 8-(chloromethyl)-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione makes it unique in terms of its reactivity and potential biological activities. The chloromethyl group is a versatile functional group that can participate in a wide range of chemical reactions, making this compound a valuable intermediate in synthetic chemistry and a promising candidate for drug development.

Properties

IUPAC Name

8-(chloromethyl)-3,7-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN4O2/c1-12-4(3-9)10-6-5(12)7(14)11-8(15)13(6)2/h3H2,1-2H3,(H,11,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCLQLVWIIZDYGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC2=C1C(=O)NC(=O)N2C)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20297218
Record name 8-(chloromethyl)-3,7-dimethyl-3,7-dihydro-1h-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20297218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4921-56-6
Record name NSC114754
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114754
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-(chloromethyl)-3,7-dimethyl-3,7-dihydro-1h-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20297218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-(chloromethyl)-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
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8-(chloromethyl)-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
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8-(chloromethyl)-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

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